Structural Uniqueness versus Generic Acrylamide/Pyrrolidinone Analogs
The target compound embeds a 2-pyrrolidinone ring directly into an N-benzyl-acrylamide framework. This specific connectivity is distinct from simpler analogs such as N-benzylacrylamide (lacking the pyrrolidinone ring) or 1-benzyl-2-pyrrolidinone (lacking the acrylamide linker). No direct head-to-head quantitative comparison study involving CAS 652976-17-5 was identified in the current literature; therefore the quantitative difference must be inferred from class-level structure–activity principles [1]. The presence of the 2-oxopyrrolidin-1-yl group introduces an additional H-bond acceptor and conformational constraint relative to non-cyclic amides, which is expected to alter target binding kinetics and metabolic stability profiles [2].
| Evidence Dimension | Structural topology and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Contains 2-pyrrolidinone ring connected through an E/Z-acrylamide spacer to an N-benzyl amide; PSA = 52.90 Ų; LogP = 2.22 |
| Comparator Or Baseline | Structural analogs (e.g., N-benzylacrylamide, 1-benzyl-2-pyrrolidinone) lack the full acrylamide–pyrrolidinone conjugate system. Representative generic comparator: N-benzylacrylamide (MW 147.17, PSA ~29 Ų). No experimental data available directly pairing these comparators with the target compound in the same assay. |
| Quantified Difference | PSA increase of ~23.9 Ų (calculated difference); MW increase of ~97.12 g/mol vs. N-benzylacrylamide. |
| Conditions | Calculated values (ChemSrc database); no comparative experimental assay available. |
Why This Matters
The higher polar surface area and molecular complexity could impact membrane permeability and target selectivity in ways that structural approximations cannot reproduce, directly affecting procurement choices for structure–activity relationship (SAR) campaigns.
- [1] US Patent US20060111429A1. Novel Compounds. 2006. (Generic pyrrolidinone amide scaffold illustrating activity dependence on substitution). View Source
- [2] Alam, M. & Park, S. Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. ChemistrySelect 4(41), 12062–12075 (2019). View Source
